molecular formula C11H9Cl2F3N2O2 B2926163 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1385477-82-6

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B2926163
CAS RN: 1385477-82-6
M. Wt: 329.1
InChI Key: KCHONPGDOMYNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as DCTP, is a chemical compound used in scientific research. It is a pyrrolidine-based compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is believed to exert its effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in regulating gene expression and cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting these enzymes, 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may modulate gene expression and cellular processes, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its specificity for certain enzymes, such as HDACs and sirtuins. This allows for targeted modulation of gene expression and cellular processes. However, one limitation is that 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may have off-target effects on other enzymes, leading to unintended effects. In addition, the synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be challenging and time-consuming, which may limit its use in some experiments.

Future Directions

Future research on 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could focus on its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Further studies could also investigate the specific mechanisms by which 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects on HDACs and sirtuins, as well as its potential off-target effects on other enzymes. In addition, research could focus on developing more efficient and cost-effective methods for synthesizing 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.

Synthesis Methods

The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with trifluoroacetic anhydride and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been used as a tool in studying protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3N2O2/c12-6-1-2-7(13)17-8(6)9(19)18-4-3-10(20,5-18)11(14,15)16/h1-2,20H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHONPGDOMYNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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